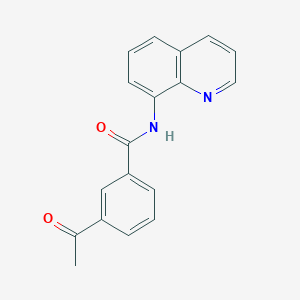

3-Acetyl-N-(quinolin-8-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O2 |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

3-acetyl-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C18H14N2O2/c1-12(21)14-6-2-7-15(11-14)18(22)20-16-9-3-5-13-8-4-10-19-17(13)16/h2-11H,1H3,(H,20,22) |

InChI Key |

UXJQHNNBXIQTRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3 Acetyl N Quinolin 8 Yl Benzamide

Established Synthetic Pathways for Quinoline-Benzamide Derivatives

The construction of the N-(quinolin-8-yl)benzamide core relies on a variety of synthetic methodologies, ranging from classical amidation reactions to modern transition metal-catalyzed functionalizations.

Amidation and N-Alkylation Protocols

The formation of the amide bond is the cornerstone of synthesizing N-(quinolin-8-yl)benzamide derivatives. This is typically achieved through the reaction of 8-aminoquinoline (B160924) with a corresponding benzoic acid derivative.

Amidation: The most direct method involves the coupling of 8-aminoquinoline with an activated benzoic acid, such as an acyl chloride or an acid anhydride, or by using coupling agents that facilitate the reaction between the carboxylic acid and the amine. The benzoylation of aromatic amines using benzoyl chloride in a suitable solvent like 1,4-dioxane (B91453) is a common practice. cyberleninka.ru

N-Alkylation: While amidation forms the primary structure, subsequent N-alkylation of the amide nitrogen is less common for this specific scaffold but represents a key transformation for related amide systems. General protocols for N-alkylation of benzamides often utilize alcohols as alkylating agents through a "borrowing hydrogen" strategy, frequently catalyzed by palladium(II) pincer complexes. researchgate.net This methodology involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amide, followed by reduction. Another approach involves the direct alkylation of benzamides using a strong base like lithium diisopropylamide (LDA) to promote the reaction with alkylating agents. nih.gov

| Protocol | Description | Catalyst/Reagent | Key Features |

| Amidation | Coupling of an amine (8-aminoquinoline) with a carboxylic acid derivative. | Coupling agents (e.g., DCC, EDC), Acyl chlorides | Direct formation of the amide bond. |

| N-Alkylation | Introduction of an alkyl group onto the amide nitrogen. | Pd(II) complexes, Strong bases (e.g., LDA) | Post-synthesis modification of the amide. researchgate.netnih.gov |

Transition Metal-Catalyzed C-H and N-H Functionalization Approaches

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve selective functionalization of C-H and N-H bonds, offering atom-economical routes to complex molecules. The quinoline (B57606) moiety in N-(quinolin-8-yl)benzamide acts as an excellent directing group, facilitating site-selective modifications. nih.govrsc.org

The 8-aminoquinoline group is a well-established bidentate directing group that enables the functionalization of otherwise inert C-H bonds at the ortho-position of the benzamide (B126) ring. researchgate.net Palladium catalysis, in particular, has been extensively used for the ortho-C–H alkylation of N-quinolyl benzamides with both primary and secondary alkyl halides. acs.org This strategy provides a convenient method to desymmetrize benzoic acid precursors and access products with complex substitution patterns. acs.org

A notable advancement in C-H activation is the ability to achieve functionalization at positions remote from the directing group. Ruthenium(II) catalysis has been successfully employed for the remote C-5 alkylation of the quinoline ring in N-(quinolin-8-yl)benzamides. nih.gov This reaction proceeds via a C-H bond activation mechanism, where the 8-aminoquinoline amide forms a chelating complex with the ruthenium catalyst. researchgate.net This coordination facilitates the selective activation of the C5–H bond of the quinoline moiety, allowing for its alkylation with various alkyl bromides (primary, secondary, and tertiary). nih.gov Mechanistic studies, including deuterium (B1214612) labeling, have confirmed that the reaction proceeds through an aromatic C-H bond activation as the key step. researchgate.net

Cobalt, being an earth-abundant and less expensive metal, has emerged as a powerful catalyst for various organic transformations. Cobalt(II) catalysts have been utilized for the C−H/N−H functionalization and annulation of N-(quinolin-8-yl)benzamide with cyclopropanols to construct isoindolin-1-ones. researchgate.net Furthermore, cobalt-catalyzed dehydrogenative coupling reactions provide an atom-economical pathway for synthesizing quinoline derivatives from simple starting materials like 2-aminoaryl alcohols and ketones or nitriles. rsc.orgacs.orgacs.org These ligand-free cobalt systems, such as those using Co(OAc)₂·4H₂O, are environmentally benign and highly efficient. acs.orgorganic-chemistry.org

| Catalyst System | Transformation | Substrate | Key Finding |

| Ruthenium(II) | Remote C-5 Alkylation | N-(quinolin-8-yl)benzamides | Selective functionalization of the quinoline ring at a remote position. nih.gov |

| Cobalt(II) | C-H/N-H Annulation | N-(quinolin-8-yl)benzamide | Synthesis of isoindolin-1-ones. researchgate.net |

| Cobalt(II) | Dehydrogenative Cyclization | 2-Aminoaryl alcohols + Ketones | Efficient, ligand-free synthesis of quinolines. acs.orgacs.org |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.org This approach is characterized by high atom economy, procedural simplicity, and the ability to generate structural diversity. rsc.org Several named MCRs, such as the Povarov, Friedländer, and Doebner-von Miller reactions, are cornerstones of quinoline synthesis. mdpi.comiipseries.org For instance, a Conrad–Limpach-like MCR has been used to synthesize 4-acetylquinolines from naphthylamine, an aldehyde, and a β-ketoester. mdpi.com MCRs have also been developed for the synthesis of fused quinoline systems, such as pyrimido[4,5-b]quinolines, through one-pot condensation reactions. nih.gov

Targeted Synthesis of 3-Acetyl-N-(quinolin-8-yl)benzamide

The synthesis of the specific compound This compound can be efficiently achieved through a standard amidation reaction. This involves the coupling of 8-aminoquinoline with 3-acetylbenzoic acid.

The most common laboratory-scale method for this transformation would involve the conversion of 3-acetylbenzoic acid to its more reactive acyl chloride derivative, 3-acetylbenzoyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 8-aminoquinoline in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Alternatively, direct coupling of 3-acetylbenzoic acid with 8-aminoquinoline can be performed using standard peptide coupling reagents.

Proposed Synthetic Scheme:

Step 1: Activation of Carboxylic Acid

3-acetylbenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-acetylbenzoyl chloride.

Step 2: Amide Bond Formation

The crude 3-acetylbenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) and added to a solution of 8-aminoquinoline and a base (e.g., pyridine, triethylamine). The reaction is typically stirred at room temperature until completion.

Step 3: Workup and Purification

The reaction mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, usually by recrystallization or column chromatography, to yield pure this compound.

Structural Diversification and Derivatization of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, enabling a systematic exploration of its structure-activity relationships. The following sections detail synthetic strategies for derivatization at the acetyl group, the quinoline ring, and the benzamide phenyl ring.

The acetyl group at the 3-position of the benzamide ring is a key site for chemical transformation. Its carbonyl functionality can be leveraged to introduce a wide variety of new structural motifs. General synthetic strategies applied to related 3-acetylquinoline (B1336125) systems demonstrate the potential for derivatization. researchgate.net

One common approach involves the conversion of the acetyl group into a more reactive intermediate, such as an enaminone, by reacting it with dimethylformamide-dimethylacetal (DMFDMA). This enaminone can then serve as a versatile precursor for the synthesis of various heterocyclic systems by reacting with nucleophiles like hydrazine, hydroxylamine, or guanidine. researchgate.net Such transformations allow for the replacement of the acetyl group with pyrazole, isoxazole, or pyrimidine (B1678525) rings, significantly diversifying the core structure. researchgate.net

Below is a table illustrating potential chemical transformations of the acetyl group based on established reactions with 3-acetylquinolines.

| Starting Functional Group | Reagent(s) | Resulting Functional Group/Heterocycle |

| Acetyl | Hydrazine | Pyrazole Ring |

| Acetyl | Hydroxylamine | Isoxazole Ring |

| Acetyl | Guanidine Hydrochloride | Pyrimidine Ring |

| Acetyl | Aniline | Phenyl aminoprop-2-en-1-one |

| Acetyl | 2-Aminopyridine | Pyridin-2-yl-amino-prop-2-en-1-one |

This table presents potential transformations of the acetyl group, based on analogous reactions reported for other 3-acetylquinoline derivatives. researchgate.net

Modifying the quinoline ring is a critical strategy for fine-tuning the biological and physicochemical properties of N-(quinolin-8-yl)benzamide derivatives. The substitution pattern on this heterocycle can profoundly influence molecular interactions and activity.

Research on related quinoline-based compounds has shown that substitutions at the C3 and C5 positions are of particular interest. A ruthenium(II)-catalyzed reaction, for instance, enables the direct C-H alkylation at the C-5 position of the quinoline ring in N-(quinolin-8-yl)benzamides using various alkyl bromides. researchgate.net This method provides a direct route to introduce primary, secondary, or tertiary alkyl groups at a remote position, demonstrating a sophisticated strategy for functionalization. researchgate.net

Furthermore, studies on analogous quinoline hydroxamic acids have revealed the significant impact of substituents at the C3 position on biological selectivity. In the context of histone deacetylase (HDAC) inhibition, the introduction of a polar substituent at the C3 position was found to improve selectivity for the HDAC6 isoform. nih.govtandfonline.com Specifically, six-membered aromatic rings, such as pyridyl groups, were favored for enhancing this selectivity. nih.govtandfonline.com Conversely, five-membered heterocycles like furan (B31954) or thiophene (B33073) at the same position resulted in a decrease in HDAC6 selectivity. nih.gov

The table below summarizes the observed effects of different substituents at the C3 position of a quinoline core on HDAC isoform selectivity.

| C3-Substituent | Effect on HDAC6 Selectivity | Reference |

| 3-Pyridyl | Remarkable increase in selectivity over HDAC1, 2, and 8. | nih.govtandfonline.com |

| 4-Pyridyl | Increased selectivity. | nih.govtandfonline.com |

| Furan | Decrease in selectivity. | nih.gov |

| Thiophene | Decrease in selectivity. | nih.gov |

This table illustrates the influence of C3-substituents on the quinoline ring on biological selectivity, based on studies of related quinoline hydroxamic acids. nih.govtandfonline.com

A common strategy involves the synthesis of a library of analogues with different substitution patterns on the phenyl ring. For example, in the development of benzamide-based inhibitors for the Kv1.3 potassium channel, structural modifications were introduced to a 2-methoxybenzamide (B150088) moiety, leading to the synthesis of ketone, hydroxy, and carbamate (B1207046) derivatives. nih.gov

In another example, aimed at developing potent fungicides, benzamide derivatives were functionalized by introducing a 1,2,4-oxadiazole (B8745197) ring linked to the benzamide structure. mdpi.com Further diversification was achieved by placing various substituents, such as methyl, fluoro, and trifluoromethyl groups, on the N-phenyl ring of the benzamide. mdpi.com Although the core structure differs, these examples highlight a valid strategy for exploring the chemical space of the benzamide portion of this compound by introducing diverse functional groups and heterocyclic motifs onto the phenyl ring.

The following table showcases examples of chemical space exploration on the benzamide phenyl ring from related compound series.

| Modification Type | Specific Example(s) | Target Application Context |

| Functional Group Introduction | Ketone, Hydroxy, Carbamate derivatives | Kv1.3 Potassium Channel Inhibitors nih.gov |

| Heterocyclic Introduction | 1,2,4-Oxadiazole linkage | Fungicides mdpi.com |

| Phenyl Ring Substitution | Fluoro, Trifluoromethyl, Methyl groups | Fungicides mdpi.com |

This table provides examples of strategies used to explore the chemical space of the benzamide phenyl ring in related series of compounds. nih.govmdpi.com

Biological and Pharmacological Investigations of 3 Acetyl N Quinolin 8 Yl Benzamide

Evaluation of Cytotoxic and Anticancer Activities

No specific studies detailing the in vitro anti-proliferative efficacy of 3-Acetyl-N-(quinolin-8-yl)benzamide against cancer cell lines such as the human liver cancer cell line (HepG2), triple-negative breast cancer cell line (MDA-MB-231), or multiple myeloma cell lines were identified in the reviewed literature. While numerous quinoline (B57606) derivatives have been assessed for cytotoxicity against these and other cell lines nih.govnih.govmdpi.commdpi.comnih.gov, data for the specific title compound is not present.

Interactive Table: In Vitro Cytotoxicity of this compound (No data available from reviewed sources)

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HepG2 | Data not available | N/A |

| MDA-MB-231 | Data not available | N/A |

| Multiple Myeloma | Data not available | N/A |

The precise cellular and molecular mechanisms through which this compound may exert cytotoxic effects have not been elucidated in the available scientific literature. Research into related compounds provides a framework for potential mechanisms, but these have not been confirmed for the title compound.

There is no available data from the reviewed literature to indicate whether this compound can modulate cell cycle progression. Studies on other quinoline and benzamide (B126) derivatives have shown the ability to induce cell cycle arrest at various phases, such as G1/S or G2/M, leading to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis nih.govnih.govrsc.orgnih.gov. However, such analyses have not been published for this compound.

The potential for this compound to induce apoptosis has not been investigated in the reviewed sources. The mechanism of programmed cell death often involves the activation of the caspase cascade, a family of proteases crucial for the execution phase of apoptosis nih.govnih.gov. Whether this compound can trigger intrinsic or extrinsic apoptotic pathways remains to be determined.

The effect of this compound on tubulin polymerization is not documented. Inhibition of tubulin polymerization is a key mechanism for several anticancer agents, as it disrupts microtubule dynamics, leading to mitotic arrest and cell death nih.govnih.govcsic.es. It is unknown if this compound targets the tubulin cytoskeleton.

No studies were found that investigated the interaction of this compound with DNA. Research on some quinoline-based compounds has explored their ability to bind to DNA, potentially through intercalation or groove binding, which can lead to DNA damage, such as double-strand fragmentation, and contribute to their cytotoxic effects nih.govresearchgate.netresearchgate.net. The DNA binding affinity and mode of interaction for this compound have not been reported.

Interactive Table: Mechanistic Actions of this compound (No data available from reviewed sources)

| Mechanism | Finding | Reference |

|---|---|---|

| Cell Cycle Arrest | Data not available | N/A |

| Apoptosis Induction | Data not available | N/A |

| Tubulin Polymerization | Data not available | N/A |

| DNA Interaction | Data not available | N/A |

Cellular and Molecular Mechanisms of Action

Enzyme and Receptor Target Profiling

The pharmacological landscape of this compound and its derivatives has been a subject of considerable scientific inquiry. Researchers have explored its interactions with a variety of enzymes and receptors, revealing a complex profile of inhibitory and antagonistic activities. This section details the specific targets identified and the potency with which this chemical scaffold interacts with them.

Histone Deacetylase (HDAC) Isoform Specificity and Inhibitory Potency (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

The regulation of gene expression through the modification of histone proteins is a critical cellular process, and histone deacetylases (HDACs) are key enzymes in this mechanism. tandfonline.com The search for isoform-selective HDAC inhibitors is a significant area of research due to the potential for more targeted therapeutic interventions with fewer side effects than nonselective inhibitors. researchgate.net

Derivatives of N-(quinolin-8-yl)benzamide have been investigated for their ability to selectively inhibit various HDAC isoforms. For instance, a series of N-(2-aminophenyl)benzamide derivatives demonstrated potent and selective inhibition of specific HDACs. One such compound, 24a , exhibited significant selectivity for class I HDACs, with particularly potent inhibition of the HDAC3-NCoR1 complex. epa.gov The inhibitory concentrations (IC50) for 24a were determined to be 930 nM for HDAC1, 85 nM for HDAC2, 12 nM for HDAC3-NCoR1, and 4100 nM for HDAC8. epa.gov This highlights the compound's strong preference for HDAC3.

Furthermore, subtle structural modifications to related benzamide compounds have been shown to dramatically alter their HDAC isoform selectivity. For example, the 2-methylamino benzamide 13 was found to be a highly selective HDAC3 inhibitor with an IC50 of 41 nM and over 366-fold selectivity against other HDAC subtypes. nih.gov In contrast, a similar compound lacking the methyl group, the 2-amino-6-fluorobenzamide (B53790) 14 , acted as an inhibitor of HDAC1, 2, and 3 with only 4-fold selectivity between HDAC1 and HDAC3. nih.gov Another compound, 16 , featuring a 2-methylthiobenzamide group, also displayed high potency and selectivity for HDAC3, with an IC50 of 30 nM and over 300-fold selectivity against other HDAC isoforms. nih.gov

The exploration of 3-substituted quinolinehydroxamic acids has also contributed to the understanding of HDAC6 selectivity. tandfonline.com These studies collectively underscore the potential of the quinoline-benzamide scaffold as a foundation for developing highly specific HDAC inhibitors.

Table 1: Inhibitory Potency of Benzamide Derivatives against HDAC Isoforms

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |

|---|---|---|---|---|---|

| 24a | 930 | 85 | 12 (HDAC3-NCoR1) | - | 4100 |

| 13 | >15000 | >15000 | 41 | >15000 | >15000 |

| 14 | 200 | - | 50 | - | - |

| 16 | >10000 | >10000 | 30 | >10000 | >10000 |

Kinase Inhibition Spectrum (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Kinesin Spindle Protein (KSP), Aurora A Kinase)

Kinases are a large family of enzymes that play pivotal roles in cell signaling and are attractive targets for cancer therapy. The inhibitory activity of compounds related to this compound has been evaluated against several key kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.org A series of novel picolinamide-based derivatives were designed and synthesized as potential VEGFR-2 inhibitors. rsc.org While specific data for this compound is not provided, this research highlights the broader interest in quinoline-containing structures as scaffolds for VEGFR-2 inhibition.

Aurora A Kinase: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to various cancers. researchgate.net Allosteric inhibitors that bind to a site other than the ATP-binding pocket are being explored as a strategy to achieve greater selectivity. researchgate.net A novel allosteric Aurora A kinase inhibitor, 6h , with an N-benzylbenzamide backbone, was discovered. nih.gov This compound demonstrated an IC50 of 6.50 μM against Aurora A and was found to suppress both its catalytic and non-catalytic functions. nih.gov

Table 2: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 |

|---|

| 6h | Aurora A Kinase | 6.50 μM |

Cholinesterase (AChE, BChE) Inhibitory Activity

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov They are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for these inhibitors. nih.gov Research has shown that some coumarins and naphthoquinones exhibit cholinesterase inhibitory activities. nih.gov While direct studies on this compound are not detailed, the investigation of related heterocyclic compounds suggests a potential area for future research into its anticholinesterase properties.

Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonism

The melanin-concentrating hormone receptor 1 (MCH1R) is a G-protein-coupled receptor involved in the regulation of energy balance and body weight. nih.gov Antagonists of this receptor are being investigated as potential treatments for obesity. nih.gov

Research has shown that 3-(aminomethyl)quinoline derivatives exhibit high binding affinity for MCH1R. nih.gov One particular 8-methylquinoline (B175542) derivative, 5v , demonstrated a high binding affinity with an IC50 of 0.54 nM and potent in vitro antagonistic activity with an IC50 of 2.8 nM for human MCH1R. nih.gov Importantly, this compound showed negligible affinity for the serotonin (B10506) 2c receptor, indicating a favorable selectivity profile. nih.gov These findings suggest that the quinoline core is a promising scaffold for the development of MCH1R antagonists.

Table 3: MCH1R Antagonistic Activity

| Compound | Target | IC50 |

|---|---|---|

| 5v | Human MCH1R (binding) | 0.54 nM |

| 5v | Human MCH1R (antagonism) | 2.8 nM |

Wnt Signaling Pathway Modulation

The Wnt signaling pathway is a crucial and complex network of proteins that plays a fundamental role in embryonic development and adult tissue homeostasis. imrpress.comjmb.or.kr Aberrant Wnt signaling is implicated in a variety of diseases, including cancer. imrpress.comjmb.or.kr

The search for small molecules that can modulate this pathway is an active area of research. imrpress.com Carboxamide-substituted benzhydryl amines have been developed as inhibitors of the Wnt pathway. nih.gov These compounds were found to target histone lysine (B10760008) demethylases (KDMs), which are involved in the epigenetic regulation of Wnt target genes. nih.gov While not a direct study of this compound, this research highlights the potential for benzamide derivatives to influence the Wnt signaling cascade through epigenetic mechanisms. The Wnt pathway's complexity involves numerous proteins, including Frizzled receptors, Dishevelled, and β-catenin, making it a rich target for therapeutic intervention. imrpress.com

DNA Gyrase Inhibition (in Context of Antimicrobial Research)

DNA gyrase is a bacterial enzyme that is essential for DNA replication, and its inhibition is a validated strategy for developing new antibiotics. nih.govnih.gov This is particularly important in the face of rising antimicrobial resistance. nih.gov

Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors. nih.gov One such derivative, compound 14 , exhibited potent broad-spectrum antimicrobial activity and was found to significantly inhibit E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.gov Another study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB-targeted antibacterial agents. nih.gov Compound f1 from this series was a potent inhibitor of the S. aureus GyrB subunit with an IC50 of 1.21 µM, and a more potent derivative, f14 , had an IC50 of 0.28 µM. nih.gov These findings demonstrate the potential of the quinoline scaffold in the design of new antimicrobial agents that target DNA gyrase.

Table 4: DNA Gyrase Inhibitory Activity

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 14 | E. coli DNA gyrase | 3.39 μM |

| f1 | S. aureus GyrB | 1.21 µM |

| f14 | S. aureus GyrB | 0.28 µM |

Viral Enzyme Inhibition (e.g., PA-PB1 Endonuclease for Antiviral Research)

There is no specific information available in the searched literature regarding the inhibitory activity of this compound against viral enzymes, including the influenza PA-PB1 endonuclease.

However, research into related, but distinct, chemical scaffolds has shown that quinoline-based derivatives can target this viral enzyme complex. For instance, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and evaluated as potential inhibitors of the influenza virus RNA-dependent RNA polymerase, which includes the PA-PB1 subunit. One promising compound from this series, designated G07, demonstrated significant anti-influenza activity, which was attributed to its interaction with the PA-PB1 subunit of the viral RNA polymerase. This highlights the potential of the broader quinoline-benzamide framework as a starting point for developing viral endonuclease inhibitors, though it does not provide direct evidence for the activity of the 3-acetyl derivative.

Antimicrobial and Antitubercular Activity Assessment

No specific studies detailing the antimicrobial or antitubercular potency of This compound were found. The general N-(quinolin-8-yl)benzamide scaffold has been noted for potential antimicrobial properties, but quantitative data for the 3-acetyl derivative is not present in the available literature. researchgate.net

Specific data on the antibacterial efficacy (such as Minimum Inhibitory Concentration, MIC) of this compound against pathogenic strains is not available in the searched results. While benzamide derivatives, in general, are known to possess a wide range of pharmacological effects including antibacterial activity, the specific contribution of the 3-acetyl and quinolin-8-yl moieties in this configuration has not been documented.

No reports on the antifungal efficacy of this compound were identified. Studies on other complex benzamide derivatives containing different heterocyclic moieties, such as a triazole ring, have shown significant antifungal activity against various phytopathogenic fungi. For example, certain N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited potent antifungal effects, suggesting that the benzamide core can be a component of effective antifungal agents. However, this is not indicative of the activity of the specific compound .

There is no available data concerning the antitubercular potency of this compound. The search for novel antitubercular agents is extensive, with many heterocyclic scaffolds being investigated, but this particular compound does not appear in the reviewed literature concerning activity against Mycobacterium tuberculosis.

Antiviral Screening and Efficacy Studies (e.g., Anti-Influenza Virus)

While there is no direct antiviral screening data for this compound, related structures have been a focus of anti-influenza research. As mentioned previously, derivatives of 4-[(quinolin-4-yl)amino]benzamide have shown significant activity against various influenza A and B virus strains in cell-based assays. Compound G07 from that study exhibited an EC₅₀ of 11.38 µM in a cytopathic effect assay against influenza A/WSN/33 (H1N1). This indicates that the quinoline-benzamide scaffold is of interest in antiviral drug discovery, although efficacy is highly dependent on the specific substitution pattern and isomeric form, and no such data exists for the 3-acetyl derivative.

Other Potential Biological Activities Identified in Related Scaffolds (e.g., Anti-inflammatory)

Specific studies on the anti-inflammatory activity of this compound are not available. However, the broader N-(quinolin-8-yl)benzamide scaffold is mentioned in literature as having potential anti-inflammatory properties. researchgate.net This is supported by research on related structures. For example, isoquinolin-1(2H)-ones, which are structural isomers of quinolones, have been investigated as anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4) and subsequent reduction of tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, some benzamide and nicotinamide (B372718) compounds have been shown to exert anti-inflammatory effects by inhibiting the transcription factor NF-kappaB (NF-κB), a key regulator of inflammatory responses. This suggests a plausible, yet unproven, avenue for the biological activity of N-(quinolin-8-yl)benzamide derivatives.

Computational Chemistry and Molecular Modeling of 3 Acetyl N Quinolin 8 Yl Benzamide

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or an enzyme. scispace.com This analysis is crucial for understanding the potential biological activity of a compound.

While specific docking studies on 3-Acetyl-N-(quinolin-8-yl)benzamide are not extensively detailed in the available literature, research on closely related N-(quinolin-8-yl)benzamide and other benzamide (B126) derivatives provides significant predictive insights. These compounds are often evaluated as inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), or as binders to proteins like cereblon (CRBN). mdpi.comnih.gov

Docking simulations of benzamide derivatives with AChE and BACE1 have identified key interactions. mdpi.com The quinoline (B57606) moiety, a common feature in biologically active compounds, can form hydrogen bonds and π-π stacking interactions within the active sites of these enzymes. mdpi.comnih.gov For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinases. mdpi.com The benzamide portion of the molecule also contributes to binding, with the amide group serving as both a hydrogen bond donor and acceptor. The acetyl group at the 3-position of the benzamide ring in this compound would likely influence the compound's conformation and could participate in additional interactions, potentially enhancing binding affinity.

Studies on benzamide-type derivatives as CRBN binders have shown that conformational locking through intramolecular hydrogen bonds can predetermine the ligand's shape in solution, reducing the entropic penalty upon binding and potentially increasing bioavailability. nih.gov The interaction often mimics that of natural degrons, highlighting the potential for these scaffolds in the design of novel therapeutics like proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.net

Docking programs calculate a score that estimates the binding affinity between a ligand and its target. These scores, typically expressed in kcal/mol, are used to rank potential drug candidates. A lower (more negative) score generally indicates a stronger predicted binding affinity. mdpi.com

For these predictions to be meaningful, they must be correlated with experimental data, such as the half-maximal inhibitory concentration (IC₅₀). Research on novel benzamide derivatives has shown a good correlation between docking scores and experimentally measured IC₅₀ values against enzymes like AChE and BACE1. mdpi.com For example, a series of synthesized benzamides showed docking affinities for AChE ranging from -10.8 to -11.2 kcal/mol, which corresponded well with their potent inhibitory activity. mdpi.com Similarly, fluorine-substituted benzamides demonstrated increased binding affinity for CRBN, with IC₅₀ values improving from over 100 µM to 63 µM, a trend supported by computational analysis. nih.gov Although direct experimental data for this compound is not available, these examples underscore the predictive power of correlating affinity scores with laboratory results for this class of compounds.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW4) | AChE | -11.2 | mdpi.com |

| Donepezil (Reference) | AChE | -11.6 | mdpi.com |

| Verubecestat (Reference) | BACE1 | -8.9 | mdpi.com |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamide | E. coli dihydroorotase | -7.4 | mdpi.com |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These methods provide a fundamental understanding of a compound's stability, reactivity, and spectroscopic characteristics. nih.govekb.eg

DFT studies on quinoline derivatives involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. ekb.egnih.gov A smaller energy gap suggests higher reactivity and easier electron excitation. nih.gov

For quinoline-amide structures, the HOMO is often located over the substituted aromatic ring, while the LUMO is primarily on the quinoline moiety. mdpi.com This distribution indicates that the molecule has distinct electron-donating and electron-accepting regions, which is characteristic of intramolecular charge transfer (ICT) compounds. nih.gov From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, softness, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's stability and reactivity. nih.govekb.eg

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -5.5964 | scispace.com |

| LUMO Energy | -2.0575 | scispace.com |

| Energy Gap (ΔE) | 3.5389 | Calculated from scispace.com |

| Electronegativity (χ) | 3.8270 | scispace.com |

| Chemical Hardness (η) | 1.7695 | scispace.com |

| Chemical Softness (S) | 0.2826 | scispace.com |

Computational simulations are invaluable for elucidating reaction mechanisms. The N-(quinolin-8-yl)benzamide scaffold is frequently used as a directing group in C-H activation reactions. DFT calculations have been instrumental in understanding the mechanisms of these transformations, which are often catalyzed by transition metals like cobalt, ruthenium, or palladium. researchgate.netresearchgate.net

Simulations suggest that the reaction efficiency is controlled by the electronics of both the benzamide and the quinoline fragments. researchgate.net For example, in cobalt-catalyzed reactions, an intimate affiliation between the high-valent cobalt catalyst and the amino-quinoline derived benzamide is crucial for selectivity. researchgate.net Computational studies can map out the entire catalytic cycle, identifying the rate-determining step, such as the C-C coupling, and revealing the structure of key intermediates, which can sometimes be confirmed by X-ray crystallography. researchgate.net

In Silico Pharmacokinetic and ADME Predictions (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered for development, its pharmacokinetic properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. scispace.comjonuns.com

Web-based services like SwissADME and pkCSM are commonly used to predict the ADMET (ADME and Toxicity) properties of small molecules from their chemical structure. scispace.commdpi.com For quinoline-carboxamide and benzamide derivatives, these tools have been used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and inhibition of cytochrome P450 (CYP) enzymes. mdpi.commdpi.com

Predictions for related compounds suggest that molecules like this compound would likely exhibit good oral absorption. mdpi.com However, parameters such as BBB permeability and potential for hepatotoxicity or hERG inhibition need careful evaluation. scispace.com For instance, N-(phenylcarbamothioyl) benzamide derivatives were predicted to have good pharmacokinetic properties but some analogs showed potential hepatotoxicity. jonuns.com The ability to predict whether a compound will be a substrate or inhibitor of key metabolic enzymes like CYP2D6 and CYP3A4 is also crucial for anticipating potential drug-drug interactions. scispace.com

| Property | Predicted Value/Classification | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | >90% | High potential for oral bioavailability | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Variable (Compound dependent) | Indicates potential for CNS activity | scispace.com |

| Plasma Protein Binding (%PPB) | ~91% | High binding can prolong pharmacological effect | mdpi.com |

| CYP3A4 Inhibitor | Yes/No (Compound dependent) | Risk of drug-drug interactions | scispace.com |

| AMES Toxicity | Non-toxic | Low potential for mutagenicity | scispace.com |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | scispace.com |

Future Research Directions and Translational Perspectives for 3 Acetyl N Quinolin 8 Yl Benzamide

Design and Synthesis of Advanced Lead Candidates with Enhanced Potency and Selectivity

The journey from a promising hit compound to a clinical candidate hinges on the process of lead optimization. For 3-Acetyl-N-(quinolin-8-yl)benzamide, future efforts will concentrate on the rational design and synthesis of analogues with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects. The N-(quinolin-8-yl)benzamide framework is highly amenable to synthetic modification. researchgate.netnih.gov

| Structural Moiety for Modification | Proposed Modification Strategy | Potential Impact on Bioactivity | Rationale |

|---|---|---|---|

| 3-Acetyl Group (Benzamide Ring) | Bioisosteric replacement (e.g., with nitro, cyano, or sulfonyl groups). | Enhanced target binding, altered electronic properties. nih.gov | To probe the electronic requirements of the target's binding pocket. |

| Benzamide (B126) Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups. | Improved potency and modulation of pharmacokinetic properties. | To optimize interactions with the target protein and influence metabolism. |

| Quinoline (B57606) Ring | Substitution at various positions (e.g., C5) with halogens, alkyl, or alkoxy groups. rsc.orgacs.org | Increased selectivity and potency, improved cell permeability. | To exploit additional binding interactions and enhance drug-like properties. |

| Amide Linker | Replacement with more rigid (e.g., oxazolone) or flexible linkers. nih.gov | Constrain conformation to favor the active state; improve metabolic stability. | To lock the molecule into a bioactive conformation and reduce susceptibility to hydrolysis. |

Exploration of Novel Therapeutic Applications Beyond Established Areas

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov This inherent versatility suggests that the therapeutic potential of this compound may extend beyond any initially identified activity. Quinoline derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. ontosight.aimdpi.comresearchgate.netnanobioletters.com

Future research should involve broad-spectrum biological screening of this compound and its optimized analogues against a diverse panel of targets. This could uncover entirely new therapeutic applications. For example, given the role of certain quinoline compounds in modulating kinases and transcription factors like NF-κB, there is potential for application in autoimmune diseases or various cancers. nih.govnih.govnih.gov The known anti-inflammatory properties of some quinoline sulfonamides and benzamides further support exploring this compound in inflammation-driven pathologies. researchgate.netescholarship.org

| Established Therapeutic Area for Quinolines | Potential Novel Target Class for Screening | Example Targets |

|---|---|---|

| Anticancer nih.govnih.gov | Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, c-Met nih.gov |

| Anti-inflammatory researchgate.netescholarship.org | Inflammatory Pathway Enzymes & Transcription Factors | COX-2, Soluble Epoxide Hydrolase (sEH), NF-κB nih.govescholarship.org |

| Antiviral nih.gov | Viral Enzymes and Entry Proteins | RNA-dependent RNA polymerase, Proteases, Helicases |

| Antimalarial neliti.com | Parasitic Enzymes | Heme detoxification pathway, DNA gyrase neliti.comwikipedia.org |

Deeper Mechanistic Characterization at the Molecular and Cellular Levels

A thorough understanding of a compound's mechanism of action is crucial for its development. For this compound, research must move beyond preliminary activity assays to a detailed characterization of its molecular interactions. While studies have investigated the role of N-(quinolin-8-yl)benzamide as a directing group in chemical reactions involving C-H bond activation, its biological mechanism requires specific elucidation. acs.orgresearchgate.net

Future studies should aim to identify the direct protein target(s) of the compound. Techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA) can be employed to pull down and identify binding partners. Once a target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy can reveal the precise binding mode at atomic resolution. This information is invaluable for subsequent structure-based drug design. Furthermore, downstream cellular effects, such as the impact on specific signaling pathways, cell cycle progression, or apoptosis, must be investigated using methods like Western blotting, flow cytometry, and fluorescence microscopy to build a complete picture of the compound's cellular activity. nih.gov

Application of Integrated Omics Approaches for Comprehensive Profiling

To gain a holistic understanding of the biological effects of this compound, integrated "omics" technologies are indispensable. These approaches provide an unbiased, system-wide view of the changes induced by the compound.

Transcriptomics (RNA-Seq): This will reveal how the compound alters gene expression across the entire genome, helping to identify affected pathways and potential off-target effects.

Proteomics: By quantifying changes in the levels of thousands of proteins and their post-translational modifications, proteomics can confirm changes observed at the transcript level and identify effects on protein stability and signaling cascades.

Metabolomics: This approach analyzes the global changes in small-molecule metabolites, providing a functional readout of the cellular state and highlighting alterations in metabolic pathways, such as energy metabolism or lipid synthesis, which are often dysregulated in disease.

Integrating these omics datasets can provide a comprehensive molecular signature of the compound's activity, aiding in mechanism deconvolution, biomarker discovery for patient stratification, and the early prediction of potential toxicities.

Preclinical Development Considerations and Pathway to Translational Research

The successful translation of a promising compound from the laboratory to the clinic requires a rigorous preclinical development program. This phase assesses the drug-like properties of the molecule, focusing on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A recent study on a novel quinoline-based inhibitor highlighted a superior pharmacokinetic profile with high oral bioavailability as a key success factor. acs.org

Key preclinical studies for this compound and its advanced analogues will involve:

In vitro ADMET assays: These initial tests evaluate parameters like solubility, cell permeability (e.g., using Caco-2 cell monolayers), metabolic stability in liver microsomes, and plasma protein binding.

Pharmacokinetic (PK) studies: In vivo studies in animal models (e.g., rodents) are necessary to determine the compound's bioavailability, half-life, and distribution in various tissues after administration.

Efficacy studies: The therapeutic effect of the compound must be validated in relevant animal models of the target disease (e.g., xenograft models for cancer).

Toxicology studies: Preliminary toxicity is assessed in vitro, followed by in vivo dose-range-finding and repeated-dose toxicology studies in animals to identify any potential adverse effects and establish a safe therapeutic window.

A favorable outcome from these preclinical evaluations is a prerequisite for filing an Investigational New Drug (IND) application and advancing the compound into human clinical trials.

| Preclinical Parameter | Objective | Common Assay/Method |

|---|---|---|

| Solubility | Ensure sufficient solubility for absorption and formulation. | Kinetic or thermodynamic solubility assays. |

| Permeability | Assess the ability to cross biological membranes (e.g., intestinal wall). | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 assays. |

| Metabolic Stability | Predict in vivo clearance and half-life. | Incubation with liver microsomes or hepatocytes. |

| In Vivo Pharmacokinetics | Characterize the compound's journey through the body over time. | Blood sampling in rodents following oral or intravenous dosing. |

| In Vivo Efficacy | Demonstrate therapeutic benefit in a living organism. | Disease-specific animal models (e.g., tumor xenografts). |

| Safety/Toxicology | Identify potential adverse effects and determine a safe dose range. | In vitro cytotoxicity assays, in vivo acute and repeated-dose toxicity studies. |

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-N-(quinolin-8-yl)benzamide and its derivatives?

Methodological Answer: The synthesis typically involves coupling reactions between quinolin-8-amine and benzoyl derivatives. Key steps include:

- Acylation : Reacting quinolin-8-amine with acetylated benzoyl chlorides under reflux conditions in ethanol or dichloromethane .

- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 97:3) is used to isolate products, with yields ranging from 74% to 88% depending on substituents .

- Characterization : Confirmation via ¹H/¹³C NMR, LCMS (m/z [M+H]⁺), and HRMS to verify structural integrity .

Q. Example Reaction Conditions Table

Q. How does the quinolin-8-yl group function as a directing group in C–H activation?

Methodological Answer: The quinolin-8-yl moiety acts as an N,N-bidentate directing group , coordinating transition metals (e.g., Ni, Co, Cu) to enable regioselective C–H functionalization. Key applications include:

- C5-H bromination : Copper-catalyzed reactions selectively modify the quinoline ring at the C5 position .

- Spirocyclization : Cobalt-catalyzed annulation with allenes yields isoquinolinone scaffolds .

Mechanistic studies confirm chelation-assisted metalation-deprotonation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes under varying catalytic systems?

Methodological Answer: Divergent products may arise from competing mechanisms. For example:

Q. What methodological approaches optimize catalytic efficiency in C–H functionalization?

Methodological Answer: Systematic optimization involves:

Q. Catalytic Efficiency Comparison Table

| Catalyst | Reaction Type | Yield Range | Key Condition |

|---|---|---|---|

| Co(III) | Annulation with allenes | 70–88% | t-Amyl alcohol, 80°C |

| Cu(II) | C5-H sulfonylation | 75–95% | HFIP, rt |

| Ni(II) | C–H/C–N bond cleavage | 64% (stoichiometric) | Norbornene additive |

Q. How can polymorphism in benzamide derivatives impact material characterization?

Methodological Answer: Polymorphism (e.g., orthorhombic vs. rhombic crystal forms) affects physicochemical properties. Characterization strategies include:

Q. What analytical techniques confirm structural fidelity of synthesized derivatives?

Methodological Answer: A multi-technique approach is critical:

NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., δ 10.81 ppm for amide protons) .

HRMS : Matches calculated vs. observed m/z (e.g., m/z 267 [M+H]⁺ for 2-fluoro derivatives) .

Q. How are molecular hybrids designed for biological activity (e.g., PARP-1 inhibition)?

Methodological Answer: Rational design involves:

Q. How do researchers address unexpected reaction byproducts in radical coupling reactions?

Methodological Answer: Byproduct formation (e.g., chlorination vs. methoxylation) is mitigated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.